2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 2-oxoethyl group attached to the 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . The reaction is carried out under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of thermal runaway and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid or ketone.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. The bromine atom and the 2-oxoethyl group play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromopyridine-3-carboxylate: Similar in structure but lacks the 4-methylphenyl and 2-oxoethyl groups.
5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester: Another brominated pyridine derivative with different substituents.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to the combination of the 4-methylphenyl group and the 2-oxoethyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C15H12BrNO3 |
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Molecular Weight |
334.16 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C15H12BrNO3/c1-10-2-4-11(5-3-10)14(18)9-20-15(19)12-6-13(16)8-17-7-12/h2-8H,9H2,1H3 |
InChI Key |
RBBIBEZZSNOKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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